molecular formula C12H19N3O2 B8004930 tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate CAS No. 1421311-98-9

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B8004930
CAS No.: 1421311-98-9
M. Wt: 237.30 g/mol
InChI Key: IUIBGUOQHXLBMT-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a tert-butyl carbamate protecting group at position 4 and a methyl substituent at position 1. This structure is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) modulators. The tert-butyl group enhances solubility and stability during synthetic processes, while the methyl substituent influences steric and electronic properties .

Properties

IUPAC Name

tert-butyl 1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-10(15)8-13-14(9)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBGUOQHXLBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114575
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421311-98-9
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-Butyl 6,7-Dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

The precursor tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (CAS: 230301-11-8) is synthesized via:

  • Boc protection of 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Key data : Yield >85%, purity confirmed by LC-MS ([M+H]⁺ = 223.27).

N-Methylation of the Pyrazole Ring

The methyl group is introduced via alkylation with methyl iodide (MeI) under strongly basic conditions:

  • Reaction setup :

    • Substrate : tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (1.0 eq).

    • Base : Sodium hydride (NaH, 2.0 eq) in anhydrous DMF at 0°C.

    • Alkylating agent : Methyl iodide (1.3 eq), added dropwise.

  • Conditions : Stirring at 15°C for 16 hours.

  • Workup : Quenching with aqueous NH₄Cl, extraction with DCM, and purification via silica gel chromatography (PE:EA = 10:1 → 1:1).

  • Outcome :

    • Yield : 97.4%.

    • Purity : >95% by LC-MS ([M+H]⁺ = 237.3).

Annulation Strategies for Pyrazolo[4,3-b]pyridine Core

Japp–Klingemann Reaction with 3-Nitropyridines

A method adapted from involves:

  • SNAr reaction : 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate to form pyridinyl keto esters.

  • Azo-coupling : Treatment with arenediazonium tosylates to yield azo intermediates.

  • Cyclization : Base-mediated deacylation and pyrazole ring closure.

  • Boc protection and methylation : Sequential steps to introduce tert-butyl and methyl groups.

Advantages :

  • Scalable for diverse substituents.

  • Yield : 60–83% for annulation steps.

Critical Analysis of Methodologies

Comparison of Approaches

Method Yield Complexity Regioselectivity
Direct alkylation97.4%LowHigh (N1-methylation)
Annulation60–83%HighModerate

Key Challenges and Solutions

  • Regioselectivity : NaH ensures deprotonation at the pyrazole N1 position, minimizing side reactions.

  • Purification : Silica gel chromatography effectively separates regioisomers (e.g., N1 vs. N2 methylation).

Experimental Optimization Data

Solvent and Base Screening

Base Solvent Temperature Yield
NaHDMF15°C97.4%
K₂CO₃THF40°C72%
DBUMeCN25°C65%

Methylation Efficiency

MeI Equiv. Time (h) Conversion
1.316>99%
1.01285%

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.22 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.93–2.55 (m, 4H, CH₂), 1.45 (s, 9H, t-Bu).

  • LC-MS : [M+H]⁺ = 237.3, matching theoretical mass.

Industrial-Scale Considerations

  • Cost analysis : MeI and NaH are cost-effective reagents.

  • Safety : Use of NaH requires strict moisture control; DMF disposal adheres to EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyridine Derivatives

tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
  • Structural Differences : The pyrazolo[4,3-c]pyridine core differs in ring fusion position compared to the target compound’s [4,3-b] system. A hydroxymethyl group at position 3 introduces polarity.
  • Synthesis : Prepared via alkylation of 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate with NaH and 2-bromopropane in THF .
  • Handling : Requires stringent safety measures (e.g., respiratory protection) due to acute toxicity and skin irritation risks .
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • Key Feature : A ketone group at position 3 enhances reactivity for further functionalization.
  • Crystallography : Single-crystal X-ray studies confirm the chair conformation of the hexahydro pyridine ring, highlighting structural rigidity .

Pyrido-Indole Derivatives

tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c)
  • Structural Similarity : Shares a fused pyrido[4,3-b] system but incorporates an indole moiety.
  • Synthesis : Achieved in 84% yield via Pictet-Spengler cyclization. Melting point: 170–171°C .
  • NMR Data : Distinct aromatic proton signals (δ 7.81–6.97 ppm) differentiate it from pyrazolo-pyridines .
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d)
  • Substituent Effect : Bromine at position 8 increases molecular weight (MW = 367.3 g/mol) and alters lipophilicity.
  • Yield : 82% with a melting point of 177–178°C .

Functionalized Pyrazolo-Pyrazines

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • Core Variation : Pyrazolo[1,5-a]pyrazine core with bromine at position 3.
  • Applications : Intermediate for Suzuki-Miyaura cross-coupling reactions due to the bromo substituent .

Comparative Data Tables

Table 2: Substituent Effects on Properties

Substituent Position & Group Impact on Properties Example Compound
Position 1: Methyl Enhances steric hindrance, potentially reducing off-target interactions in drug design. Target compound
Position 3: Hydroxymethyl Increases polarity, improving aqueous solubility.
Position 8: Bromine Enhances halogen bonding interactions in crystal packing. tert-Butyl 8-bromo-pyridoindole (8d)

Biological Activity

Chemical Identity and Properties
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, with the CAS number 100501-56-2 and molecular formula C12H19N3O2, is a heterocyclic compound known for its potential biological activities. This compound is characterized by its unique pyrazolo-pyridine structure, which has been a focus of research due to its pharmacological properties.

Research indicates that compounds similar to tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine have shown various biological activities:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can inhibit the growth of Cryptosporidium species in vitro and in vivo, suggesting potential applications in treating parasitic infections .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance cytotoxicity .

Pharmacological Studies

A comprehensive study evaluated the efficacy of different pyrazolo compounds, including tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine. The findings highlighted:

  • Potency : The compound displayed moderate potency in inhibiting certain cellular pathways involved in cancer proliferation (EC50 values around 2.1 μM) .
  • In Vivo Efficacy : In animal models infected with C. parvum, the compound demonstrated significant therapeutic effects, indicating its potential as an anti-parasitic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal focused on the antimicrobial properties of various pyrazolo compounds. The results showed that tert-butyl derivatives had enhanced activity against C. parvum compared to other structural analogs .
  • Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of pyrazolo compounds on human cancer cell lines. Results indicated that modifications to the tert-butyl group could significantly influence the compound's ability to induce apoptosis in cancer cells .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against C. parvum; potential for treating infections
CytotoxicityInduces apoptosis in cancer cell lines
In Vivo EfficacyDemonstrated efficacy in animal models

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Methylation at N7Increased cytotoxicity
Alkylation at C5Enhanced antimicrobial activity

Q & A

Q. Q1. What are the standard methods for synthesizing tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, and how is purity validated?

Answer: The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. Key steps include cyclization, alkylation, and carboxylation under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DCM). For example, tert-butyl esterification often employs Boc anhydride with a base like DMAP . Purity Validation:

  • Chromatography: HPLC or GC with UV detection (λ = 254 nm) to assess purity (>95% is typical).
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at ~1.4 ppm in ¹H NMR) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈N₃O₂⁺) .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield in the final cyclization step?

Answer:

  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Catalyst Screening: Use Pd(OAc)₂ or CuI for cross-coupling steps, ensuring ligand compatibility (e.g., Xantphos for Buchwald-Hartwig amination) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions in esterification .
  • Workflow Example:
    • Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane).
    • Quench with aqueous NH₄Cl, extract with EtOAc, and dry over Na₂SO₄ before column chromatography .

Safety and Handling

Q. Q3. What safety protocols are critical when handling this compound?

Answer:

  • Hazards: Acute toxicity (oral LD₅₀ ~300 mg/kg in rats), skin corrosion, and respiratory irritation .
  • Protective Measures:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods for weighing and reactions.
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: -20°C in amber vials under argon to prevent hydrolysis of the tert-butyl ester .

Stability and Degradation

Q. Q4. How does the compound degrade under varying pH and temperature conditions?

Answer:

  • Acidic Conditions (pH <4): Rapid hydrolysis of the tert-butyl group, forming carboxylic acid derivatives. Monitor via pH-adjusted stability assays (e.g., 0.1 M HCl at 37°C for 24h) .
  • Thermal Stability: Decomposition above 150°C (TGA data). Store at -20°C; avoid freeze-thaw cycles to prevent crystallization-induced degradation .
  • Light Sensitivity: UV/Vis spectra show absorbance maxima at 270 nm; store in amber glass to prevent photodegradation .

Biological Activity and Mechanism

Q. Q5. What biological targets are hypothesized for this compound based on structural analogs?

Answer:

  • Kinase Inhibition: Pyrazolo-pyridine cores (e.g., JAK2/STAT3 inhibitors) suggest potential kinase binding via ATP-competitive motifs .
  • Anticancer Activity: Analogs with chloro/methoxy substituents (e.g., CAS 2442597-57-9) show IC₅₀ values <10 µM in HepG2 cells .
  • Testing Methodology:
    • In Vitro Assays: MTT assays with 72h exposure.
    • Target Validation: siRNA knockdown or co-crystallization studies (e.g., PDB entries for kinase-ligand complexes) .

Data Contradiction Resolution

Q. Q6. How to resolve discrepancies between calculated and observed NMR shifts?

Answer:

  • Reference Standards: Compare with tert-butyl pyrazolo[4,3-c]pyridine derivatives (e.g., δ 1.42 for tert-butyl in DMSO-d₆) .
  • Computational Tools: Use ACD/Labs or MestReNova to simulate spectra, adjusting for solvent effects (e.g., DMSO upfield shifts ~0.1 ppm) .
  • X-ray Crystallography: Resolve ambiguities via single-crystal diffraction (e.g., CCDC entry 789101 for bond angles/lengths) .

Analytical Method Development

Q. Q7. What advanced techniques are used to quantify trace impurities?

Answer:

  • LC-MS/MS: MRM mode with ESI⁺ ionization (e.g., m/z 283 → 155 for degradation products) .
  • ICP-MS: Detect heavy metal catalysts (e.g., Pd <1 ppm) post-purification .
  • Chiral HPLC: For enantiomeric excess determination (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) .

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